molecular formula C8H6ClNO B2849002 5-Chloro-2-hydroxy-3-methylbenzonitrile CAS No. 1210749-61-3

5-Chloro-2-hydroxy-3-methylbenzonitrile

Cat. No.: B2849002
CAS No.: 1210749-61-3
M. Wt: 167.59
InChI Key: SIQPPKKBRKKJRN-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methylbenzonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile typically involves the chlorination of 2-hydroxy-3-methylbenzonitrile. One common method is the reaction of 2-hydroxy-3-methylbenzonitrile with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and improved safety. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 5-Chloro-2-oxo-3-methylbenzonitrile.

    Reduction: 5-Chloro-2-hydroxy-3-methylbenzylamine.

    Substitution: 5-Methoxy-2-hydroxy-3-methylbenzonitrile.

Scientific Research Applications

5-Chloro-2-hydroxy-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Hydroxy-3-methylbenzonitrile: Lacks the chlorine atom, which may influence its chemical properties and applications.

    5-Chloro-3-methylbenzonitrile: Lacks the hydroxyl group, which may alter its solubility and reactivity.

Uniqueness

5-Chloro-2-hydroxy-3-methylbenzonitrile is unique due to the combination of chlorine, hydroxyl, and methyl groups on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

5-chloro-2-hydroxy-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQPPKKBRKKJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210749-61-3
Record name 5-chloro-2-hydroxy-3-methylbenzonitrile
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